3-Cyclohexene-1-methanol, 4,6-dimethyl-alpha-2-propen-1-yl-
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Overview
Description
3-Cyclohexene-1-methanol, 4,6-dimethyl-alpha-2-propenyl- is an organic compound with the molecular formula C13H22O. This compound is a derivative of cyclohexene, featuring a methanol group and additional methyl and propenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-methanol, 4,6-dimethyl-alpha-2-propenyl- can be achieved through several methods. One common approach involves the condensation reaction of isoprene with butenone, followed by a reaction with a Grignard reagent . Another method involves the use of pinene from turpentine oil, which undergoes a series of reactions including hydration, dehydration, and distillation to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-methanol, 4,6-dimethyl-alpha-2-propenyl- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Titanium dioxide nanoparticles are commonly used as a catalyst for photocatalytic oxidation.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various reagents such as halogens, acids, and bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include cyclohexanecarboxaldehyde, cyclohexanecarboxylic acid, cyclohexanone, and 1,4-cyclohexadione .
Scientific Research Applications
3-Cyclohexene-1-methanol, 4,6-dimethyl-alpha-2-propenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-methanol, 4,6-dimethyl-alpha-2-propenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- α-Terpinyl acetate
- 3-Cyclohexene-1-methanol, α,α,4-trimethyl-, propanoate
- Cyclohexene, 3-(1,5-dimethyl-4-hexenyl)-6-methylene-, [S-(R,S)]**
Uniqueness
3-Cyclohexene-1-methanol, 4,6-dimethyl-alpha-2-propenyl- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
71477-77-5 |
---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
(1R)-1-[(1R,6R)-4,6-dimethylcyclohex-3-en-1-yl]but-3-en-1-ol |
InChI |
InChI=1S/C12H20O/c1-4-5-12(13)11-7-6-9(2)8-10(11)3/h4,6,10-13H,1,5,7-8H2,2-3H3/t10-,11-,12-/m1/s1 |
InChI Key |
VFWGQSZDFUOMQP-IJLUTSLNSA-N |
Isomeric SMILES |
C[C@@H]1CC(=CC[C@H]1[C@@H](CC=C)O)C |
Canonical SMILES |
CC1CC(=CCC1C(CC=C)O)C |
Origin of Product |
United States |
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